molecular formula C6H8N4 B3244007 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 160662-05-5

2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B3244007
CAS No.: 160662-05-5
M. Wt: 136.15 g/mol
InChI Key: MPZBMUDIMNPQPQ-UHFFFAOYSA-N
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Description

2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the condensation of 5-amino-1-methylpyrazole with acetonitrile derivatives. One common method includes the reaction of 5-amino-1-methylpyrazole with chloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals[][4].

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Biological Activity

2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile, with CAS number 160662-05-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a pyrazole ring with an amino group and a nitrile functional group, which may contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C6H8N4
  • Molecular Weight : 136.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of inflammatory responses and potential therapeutic applications in oncology and infectious diseases.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on pyrazolo[1,5-a]quinazolines have shown that derivatives can inhibit NF-kB/AP-1 signaling pathways, which are critical in mediating inflammatory responses. The IC50 values for some of these compounds ranged from 4.8 to 30.1 µM, indicating a promising potential for therapeutic use in inflammatory conditions .

Antiparasitic Activity

Additionally, there is emerging evidence suggesting that pyrazole derivatives may possess antiparasitic properties. For example, modifications to the pyrazole structure have been linked to enhanced activity against Plasmodium species, the causative agents of malaria. Such compounds have demonstrated effectiveness in inhibiting PfATP4-associated Na+-ATPase activity, which is crucial for parasite survival .

Study 1: Inhibition of Inflammatory Mediators

A study investigated the effects of various pyrazole derivatives on LPS-induced inflammation in vitro. The results indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines and inhibited NF-kB activation, suggesting that this compound could be developed as an anti-inflammatory agent .

Study 2: Antiparasitic Efficacy

In another research effort focusing on malaria treatment, compounds similar to this compound were evaluated in mouse models. These studies reported a notable reduction in parasitemia levels when treated with specific analogs, highlighting the compound's potential role in developing new antimalarial therapies .

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. The compound is classified under several hazard categories:

Hazard ClassificationDescription
Acute toxicity (oral)Harmful if swallowed (Category 4)
Skin corrosion/irritationCauses skin irritation (Category 2)
Eye damage/irritationCauses serious eye irritation (Category 2A)
Respiratory tract irritationMay cause respiratory irritation (Category 3)

Precautionary measures should be taken when handling this compound due to its potential toxicity .

Properties

IUPAC Name

2-(5-amino-1-methylpyrazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-10-6(8)5(2-3-7)4-9-10/h4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZBMUDIMNPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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